molecular formula C11H12ClNS B14613705 4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile CAS No. 58326-76-4

4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile

Cat. No.: B14613705
CAS No.: 58326-76-4
M. Wt: 225.74 g/mol
InChI Key: JJOXIYUSMQRDSH-UHFFFAOYSA-N
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Description

4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile is an organic compound characterized by a benzonitrile group substituted with a chloromethyl sulfanyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-cyanobenzyl chloride with isopropyl mercaptan under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the nitrile group to an amine.

    Coupling Reactions: The benzonitrile moiety can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted benzonitriles with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

Scientific Research Applications

4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-{2-[(Methylthio)propan-2-yl]benzonitrile: Similar structure but with a methylthio group instead of a chloromethyl group.

    4-{2-[(Chloromethyl)sulfanyl]ethyl}benzonitrile: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile is unique due to the presence of both a chloromethyl and a sulfanyl group, which provides distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile intermediate for various synthetic applications.

Properties

CAS No.

58326-76-4

Molecular Formula

C11H12ClNS

Molecular Weight

225.74 g/mol

IUPAC Name

4-[2-(chloromethylsulfanyl)propan-2-yl]benzonitrile

InChI

InChI=1S/C11H12ClNS/c1-11(2,14-8-12)10-5-3-9(7-13)4-6-10/h3-6H,8H2,1-2H3

InChI Key

JJOXIYUSMQRDSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#N)SCCl

Origin of Product

United States

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